molecular formula C19H21ClN4O B2980831 4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride CAS No. 124309-60-0

4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride

Cat. No. B2980831
CAS RN: 124309-60-0
M. Wt: 356.85
InChI Key: PPQCXVUKDBJKAB-UHFFFAOYSA-N
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Description

“4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride” is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolin-4(3H)-one, a core structure in quinazoline derivatives, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is known as the Niementowski reaction . Other methods of synthesis include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2), or 2,4-pyrimidinedione (3) ring . They are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one, or quinazolin-2,4(1H, 3H)-one, respectively .


Chemical Reactions Analysis

Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utility . The reactions involved in their synthesis are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives depend on their specific structure and the substituents present . Detailed information about the physical and chemical properties of “4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride” specifically could not be found in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions. These derivatives exhibited interesting anticancer activities, highlighting the potential of such compounds in drug development (Nowak et al., 2014).
  • A study on N-(3-chloro-4fluoro-phenyl)-7-methoxy-6-(3-morpholin-4ylpropoxy)-quinazolin-4-amine (GEF) focused on its vibrational and theoretical aspects, providing insights into its structure and potential interactions with biological targets (Mıhçıokur & Özpozan, 2015).

Biological Activities

  • Quinazolinone derivatives have been explored for their insecticidal efficacy, where novel bis quinazolin-4(3H)-one derivatives showed promising results, indicating the potential for agricultural applications (El-Shahawi et al., 2016).
  • Certain 4-quinazolylthiosemicarbazides and their triazolo derivatives demonstrated significant antibacterial effects, suggesting their use in developing new antibacterial agents (Jantová et al., 2008).

Material Science and Corrosion Inhibition

  • New compounds derived from quinazolinone were investigated as corrosion inhibitors for mild steel in an acidic medium, showing high inhibition efficiencies and suggesting applications in material protection and maintenance (Errahmany et al., 2020).

Novel Synthetic Methods

  • The synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one was described, demonstrating the versatility of morpholino-quinazolinone compounds in organic synthesis and potential pharmaceutical applications (Li-feng, 2011).
  • An efficient one-pot synthesis method for 4-aminoquinazolines was developed, showcasing the potential of these compounds in various chemical and pharmaceutical applications (Shen et al., 2011).

Safety and Hazards

The safety and hazards associated with quinazoline derivatives depend on their specific structure and biological activity . Detailed information about the safety and hazards of “4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride” specifically could not be found in the available literature.

Future Directions

Quinazoline derivatives have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel quinazoline derivatives with enhanced biological activity and reduced side effects . Additionally, the synthesis methods can be optimized for better yield and environmental sustainability .

properties

IUPAC Name

N-(2-methylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.ClH/c1-14-6-2-4-8-16(14)20-19-21-17-9-5-3-7-15(17)18(22-19)23-10-12-24-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCXVUKDBJKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride

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